molecular formula C7H10O2 B12981280 (R)-4-Methylhex-2-ynoic acid

(R)-4-Methylhex-2-ynoic acid

Cat. No.: B12981280
M. Wt: 126.15 g/mol
InChI Key: LNPJWHMAAGDLIG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Methylhex-2-ynoic acid (C7H10O2) is a chiral alkyne-containing carboxylic acid that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This compound features a stereocenter and a conjugated carbon-carbon triple bond, making it a versatile precursor for constructing complex molecules with defined stereochemistry. Its primary research application is as a key chiral synthon in the total synthesis of biologically active natural products. For instance, this compound and its structural analogs are fundamental precursors in the synthesis of native photosynthetic hydroporphyrins, which are crucial for studies in chlorophyll and bacteriochlorophyll synthetic methodology . Furthermore, related structural motifs, such as (4S,2E)-4-methylhex-2-enoic acid, are found as the N-terminus of leucinostatins, a class of potent non-ribosomal peptide fungal metabolites . Leucinostatins have demonstrated significant cytostatic activities, particularly against specific subtypes of triple-negative breast cancer (TNBC) cells, by inhibiting mTORC1 signaling and mitochondrial ATP synthase . The (R)-enantiomer provides the specific stereochemistry required for constructing such complex architectures and studying structure-activity relationships. Researchers value this compound for exploring new synthetic pathways and developing potential enzyme inhibitors or other bioactive agents. This product is intended for laboratory research purposes only and is not classified as a drug or cosmetic ingredient. It is strictly for use by qualified professionals. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(4R)-4-methylhex-2-ynoic acid

InChI

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h6H,3H2,1-2H3,(H,8,9)/t6-/m1/s1

InChI Key

LNPJWHMAAGDLIG-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@@H](C)C#CC(=O)O

Canonical SMILES

CCC(C)C#CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for R 4 Methylhex 2 Ynoic Acid and Chiral 4 Alkynoic Acid Analogues

Enantioselective Total Synthesis Approaches to Chiral Alkynoic Acids

Total synthesis provides a versatile platform for the creation of chiral alkynoic acids by establishing stereocenters through stereoselective reactions. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods.

Chiral Auxiliary-Mediated Strategies for Stereocenter Induction

One of the most reliable methods for inducing stereochemistry is the use of a chiral auxiliary. numberanalytics.comwikipedia.org This strategy involves temporarily incorporating a chiral molecule into the synthetic substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Commonly used auxiliaries are derived from readily available and inexpensive natural sources like amino acids or camphor (B46023). numberanalytics.com For the synthesis of chiral 4-alkynoic acids, a typical approach involves the acylation of a chiral auxiliary, such as an Evans oxazolidinone, followed by diastereoselective α-alkylation of the resulting enolate. The steric hindrance provided by the auxiliary directs the incoming alkyl group to one face of the enolate, leading to the preferential formation of one diastereomer. researchgate.net

A notable example is the use of pseudoephedrine as a chiral auxiliary. nih.govharvard.edu Amides formed from pseudoephedrine can be deprotonated and alkylated with high diastereoselectivity. harvard.edu Subsequent hydrolysis of the amide yields the desired enantiomerically enriched carboxylic acid. harvard.edu A significant advantage of this method is the high crystallinity often observed in the pseudoephedrine-derived amides, which can facilitate purification. nih.gov Researchers have also developed pseudoephenamine, a related auxiliary that offers similar or even improved diastereoselectivities and is not subject to the same regulatory restrictions as pseudoephedrine. nih.govharvard.edu

Key Features of Chiral Auxiliary-Mediated Synthesis:

FeatureDescription
Mechanism Temporary incorporation of a chiral group to direct stereoselective bond formation. wikipedia.org
Common Auxiliaries Evans oxazolidinones, pseudoephedrine, pseudoephenamine, camphor derivatives. numberanalytics.comresearchgate.netnih.gov
Key Reaction Diastereoselective alkylation of an enolate derived from the substrate-auxiliary adduct. researchgate.net
Selectivity High diastereoselectivity is often achieved (e.g., 98:2 to ≥99:1 dr with pseudoephenamine). nih.gov
Cleavage The auxiliary is removed (e.g., by hydrolysis) to yield the chiral product. harvard.edu

Catalytic Asymmetric Synthesis: Focus on Chiral Catalysts and Ligands

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. epfl.ch This field encompasses metal-based catalysts and organocatalysts.

Chiral transition metal complexes, often featuring chiral ligands, are powerful tools for a variety of asymmetric transformations. For instance, the Sharpless asymmetric epoxidation can be used to create chiral epoxides from allylic alcohols with high enantioselectivity. nih.gov These epoxides are versatile intermediates that can be opened to install various functionalities, leading to the desired chiral alkynoic acid precursors. nih.gov

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. epfl.chnih.gov Chiral amines, phosphoric acids, and squaramides are examples of organocatalysts that can activate substrates towards enantioselective transformations. nih.govuva.es For example, a bifunctional squaramide catalyst derived from hydroquinine (B45883) has been shown to be effective in domino reactions, creating multiple stereocenters with high enantioselectivity (up to >99% ee). uva.es Similarly, proline derivatives can catalyze intramolecular Mannich reactions to produce heterocyclic structures with excellent diastereomeric ratios (up to 99:1) and enantiomeric excess (up to 99%). organic-chemistry.org These catalysts operate by forming transient chiral intermediates (like enamines or iminium ions) or through a network of hydrogen bonds, which creates a chiral environment for the reaction. nih.gov

Chemoenzymatic and Biocatalytic Pathways for Enantioselective Production

Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective alternative for producing chiral compounds. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. Chemoenzymatic synthesis combines the advantages of enzymatic reactions with traditional chemical transformations to build complex molecules. researchgate.net

A common biocatalytic strategy is the kinetic resolution of a racemic mixture. For instance, a lipase (B570770) can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester precursor to the alkynoic acid, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. While the maximum theoretical yield for the desired enantiomer is 50%, this method can be highly effective for obtaining enantiopure materials.

More advanced chemoenzymatic strategies are continually being developed. These approaches integrate enzymatic steps early in a synthetic sequence to create a key chiral building block, which is then elaborated upon using conventional organic synthesis. researchgate.net This synergy allows for the efficient construction of complex natural products and their analogues. researchgate.net

Chiral Pool Approaches Utilizing Readily Available Stereocenters

The chiral pool approach leverages the vast number of enantiomerically pure compounds available from nature, such as amino acids, sugars, and terpenes, as starting materials. uvic.cainflibnet.ac.in The inherent stereochemistry of the starting material is incorporated into the final target molecule, bypassing the need to create the stereocenter from scratch. inflibnet.ac.in

For the synthesis of a chiral 4-alkynoic acid, one might select a natural product that already contains the required stereocenter or one that can be readily converted to it. For example, the synthesis of (S)-(-)-ipsenol, an insect pheromone, was achieved starting from the amino acid (S)-leucine, which possesses the necessary stereocenter. inflibnet.ac.in The synthesis involves a series of chemical transformations to convert the amino and carboxylic acid groups of leucine (B10760876) into the functionalities present in the final product while retaining the original stereochemistry. inflibnet.ac.in

Strategic Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of (R)-4-Methylhex-2-ynoic acid relies on strategic carbon-carbon bond-forming reactions. Among the most powerful and versatile are those involving organometallic reagents.

Grignard Reagent Methods and their Stereochemical Implications

Grignard reagents (R-Mg-X) are highly reactive organomagnesium compounds that are excellent carbon nucleophiles. wikipedia.orgleah4sci.com They readily react with a wide range of electrophiles, including carbonyl compounds and epoxides, to form new carbon-carbon bonds. leah4sci.commasterorganicchemistry.com

In the context of synthesizing a chiral 4-alkynoic acid, a Grignard reagent can be used to introduce one of the alkyl groups attached to the chiral center. For example, the reaction of a Grignard reagent with a chiral aldehyde or ketone, or the opening of a chiral epoxide, can establish the desired stereocenter. However, when a Grignard reagent adds to a prochiral carbonyl group (like an aldehyde or ketone), the reaction typically produces a racemic mixture of the two possible enantiomeric alcohols, as the planar sp2-hybridized carbonyl can be attacked from either face with equal probability. leah4sci.com

Schreiber-Modified Nicholas Reactions for Alkyne Precursors

The Nicholas reaction, and specifically its diastereoselective adaptation by Schreiber, presents a powerful method for the synthesis of chiral alkynes. rsc.orgmdpi.com This reaction involves the stabilization of a propargylic cation by a hexacarbonyldicobalt cluster, allowing for nucleophilic attack with high stereocontrol. mdpi.com

In the context of synthesizing chiral 4-alkynoic acid precursors, a key strategy involves the reaction of a dicobalt hexacarbonyl-complexed propargyl ether with a chiral enolate. For instance, the synthesis of (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid has been achieved using a Schreiber-modified Nicholas reaction. rsc.org This adduct can then be further manipulated. For example, hydrolysis of the chiral auxiliary, often an oxazolidinone, releases the desired chiral alkynoic acid. rsc.org

A general representation of this approach is the reaction of a cobalt-complexed alkyne with a chiral auxiliary-bearing nucleophile. The cobalt complex serves to activate the propargylic position and direct the incoming nucleophile to a specific face of the molecule, thereby establishing the stereochemistry. Subsequent oxidative decomplexation with reagents like cerium ammonium (B1175870) nitrate (B79036) (CAN) removes the cobalt cluster to reveal the free alkyne. rsc.org

The intramolecular version of the Nicholas reaction has also been explored for the synthesis of cyclic structures containing an alkyne moiety. mdpi.comull.esresearchgate.netnih.gov This involves tethering the nucleophile to the alkyne-cobalt complex, leading to cyclization upon activation. mdpi.comnih.gov While not directly applied to this compound in the reviewed literature, this demonstrates the versatility of the Nicholas reaction in constructing complex chiral architectures. The choice of protecting groups on the nitrogen of the precursor can influence the stereochemical outcome of the cyclization. nih.gov

Asymmetric Alkylation and Coupling Reactions

Asymmetric alkylation provides a direct route to establishing the stereocenter in chiral 4-alkynoic acids. acs.orgnih.govbuchler-gmbh.com This approach typically involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the alkylation of a prochiral enolate or its equivalent. nih.govbuchler-gmbh.comyork.ac.uk

One strategy involves the alkylation of chiral imide enolates. The use of chiral oxazolidinone auxiliaries, for example, allows for highly diastereoselective alkylations of the corresponding enolates. york.ac.uk The stereoselectivity is often dictated by the C4-substituent on the oxazolidinone ring, which shields one face of the (Z)-enolate. york.ac.uk While effective, this method has limitations regarding the reactivity of the alkylating agent, which must be reactive at low temperatures. york.ac.uk

Catalytic asymmetric alkylation offers an alternative that avoids the need for stoichiometric chiral auxiliaries. For instance, chiral phosphoric acids have been used as organocatalysts for the enantioselective Michael addition of ketones to enones and the alkylation of ketones with alcohols. nih.gov Similarly, chiral Cinchona alkaloid-based phase-transfer catalysts are effective in the enantioselective alkylation of glycine (B1666218) Schiff bases to produce unnatural α-amino acids. buchler-gmbh.com

In the context of synthesizing precursors for chiral 4-alkynoic acids, the asymmetric alkylation of ketoimines has been demonstrated. acs.org Zirconium-catalyzed additions of dialkylzinc reagents to ketoimines, in the presence of a chiral ligand derived from amino acids, can produce quaternary α-amino esters with high enantioselectivity. acs.org Aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones with dialkylzinc reagents also afford tertiary propargyl alcohols in high enantiomeric excess. nih.gov These alcohols can then be further functionalized.

The following table summarizes some key findings in asymmetric alkylation reactions relevant to the synthesis of chiral building blocks.

Catalyst/AuxiliarySubstrateAlkylating AgentProduct TypeEnantiomeric/Diastereomeric ExcessReference
Chiral OxazolidinoneImideAlkyl Halideα-Substituted Carboxylic Acid DerivativeHigh d.r. york.ac.uk
Chiral Phosphoric AcidCyclic KetoneEnone/Alcoholα-Alkylated KetoneHigh d.r. and e.e. nih.gov
Cinchona Alkaloid PTCGlycine Schiff BaseBenzyl Bromideα-Amino Acid DerivativeExcellent e.e. buchler-gmbh.com
Zr-salt/Chiral LigandKetoimine EsterDialkylzincQuaternary α-Amino Ester79-97% e.e. acs.org
Al-alkoxide/Chiral LigandPyridyl-substituted YnoneDialkylzincTertiary Propargyl Alcohol57% to >98% e.e. nih.gov

Hydrolysis and Derivatization Routes from Esters or Nitriles

The final step in the synthesis of this compound and its analogues often involves the hydrolysis of a precursor ester or nitrile. wikipedia.orgcommonorganicchemistry.comchemguide.co.uklibretexts.orgcommonorganicchemistry.com

Hydrolysis of Esters:

Ester hydrolysis can be carried out under either acidic or basic conditions. wikipedia.orgchemguide.co.uk

Acid-catalyzed hydrolysis is a reversible reaction, typically performed by heating the ester under reflux with a dilute mineral acid like hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org To drive the equilibrium towards the carboxylic acid, an excess of water is used. chemguide.co.uklibretexts.org

Alkaline hydrolysis , also known as saponification, is an irreversible process that goes to completion. wikipedia.orgmasterorganicchemistry.com The ester is heated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orgcommonorganicchemistry.com This initially produces the carboxylate salt and an alcohol. masterorganicchemistry.com To obtain the free carboxylic acid, the reaction mixture is subsequently acidified with a strong acid. libretexts.orgmasterorganicchemistry.com Common solvent systems for saponification include mixtures of water and alcohols (like methanol (B129727) or ethanol) or ethers (like THF). commonorganicchemistry.com

Hydrolysis of Nitriles:

Nitriles can also be hydrolyzed to carboxylic acids under both acidic and basic conditions, often requiring heating. libretexts.orgcommonorganicchemistry.comlibretexts.org

Acid-catalyzed hydrolysis involves heating the nitrile with a strong acid like hydrochloric acid. commonorganicchemistry.comlibretexts.org The reaction proceeds through a protonated nitrile intermediate, which is more susceptible to nucleophilic attack by water, eventually forming an amide that is further hydrolyzed to the carboxylic acid. libretexts.org

Base-catalyzed hydrolysis is typically carried out by refluxing the nitrile with a hydroxide base. commonorganicchemistry.com The strongly nucleophilic hydroxide ion attacks the carbon-nitrogen triple bond, leading to the formation of a carboxylate salt after a series of steps. libretexts.org Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org

The following table outlines common conditions for the hydrolysis of esters and nitriles.

Functional GroupReagentsConditionsProductReference
EsterDilute HCl or H₂SO₄, H₂OHeat/RefluxCarboxylic Acid chemguide.co.uklibretexts.org
EsterNaOH or KOH, H₂O/MeOH/THFHeat/Reflux, then acid workupCarboxylic Acid commonorganicchemistry.commasterorganicchemistry.com
NitrileHCl, H₂OHeat/RefluxCarboxylic Acid commonorganicchemistry.comlibretexts.org
NitrileNaOH or KOH, H₂O/EtOHHeat/Reflux, then acid workupCarboxylic Acid commonorganicchemistry.comlibretexts.org

Stereoselective Chemical Transformations and Reactivity of R 4 Methylhex 2 Ynoic Acid Derivatives

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of (R)-4-Methylhex-2-ynoic acid is a key handle for derivatization. Stereoretentive strategies allow for its conversion into esters, amides, and other functional groups without compromising the integrity of the adjacent stereocenter.

The conversion of chiral alkynoic acids, such as derivatives of this compound, into esters and amides while preserving the stereochemical information is crucial for their use in multi-step syntheses.

One effective method for esterification is the Steglich esterification . This reaction utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is known for its mild conditions, which are critical for preventing racemization at the chiral center alpha to the carbonyl group. For instance, a chiral hexynone carboxylic acid has been successfully esterified with native phytol (B49457) using EDC and DMAP to yield the desired product in good yield, demonstrating the compatibility of this method with complex, sensitive substrates. rsc.org

For amidation, a particularly useful transformation is the conversion to a Weinreb amide . Chiral pentynoic acids, close structural relatives of the title compound, can be converted to their corresponding Weinreb pentynamides. rsc.org This is typically achieved by first activating the carboxylic acid, for example with oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride under basic conditions. rsc.org The resulting Weinreb amide is a versatile intermediate that can react with organometallic reagents to form ketones without the common side reaction of over-addition, which is often a problem with other carboxylate derivatives. This transformation proceeds with high fidelity, retaining the stereochemistry of the starting material. rsc.org

These methods are summarized in the table below:

Table 1: Stereoretentive Functionalization of Chiral Alkynoic Acids
Transformation Reagents & Conditions Product Type Key Features
Steglich Esterification EDC, DMAP, Alcohol, CH₂Cl₂ Ester Mild conditions, high yield, preserves stereochemistry. rsc.org
Weinreb Amidation 1. Oxalyl chloride2. HN(OMe)Me·HCl, Base Weinreb Amide High yield, stereoretentive, provides stable intermediates for ketone synthesis. rsc.org

The selective reduction of the carboxylic acid moiety in the presence of the alkyne is a challenging but important transformation. More commonly, related chiral precursors are reduced to access chiral aldehydes and alcohols which are then used to synthesize derivatives of this compound.

A key reagent for the controlled reduction of carboxylic acid derivatives, such as amides or esters, is Diisobutylaluminium hydride (DIBAL-H) . For example, a Schreiber-Nicholas adduct, which is a precursor to a chiral pentynoic acid, can be reduced to the corresponding aldehyde using DIBAL-H at low temperatures (-78 °C). rsc.org Careful temperature control is crucial, as warming the reaction can lead to over-reduction to the alcohol or other side reactions. rsc.org

The selective reduction of a ketone in the presence of other functional groups, such as an aldehyde, can be achieved using enzymatic catalysts. mdpi.com For instance, alcohol dehydrogenases immobilized on a solid support (Chiralidon®) can selectively reduce a keto group with high enantioselectivity, leaving an aldehyde group intact. mdpi.com While not a direct reduction of the carboxylic acid, this highlights the potential for chemoselective reductions in molecules containing multiple carbonyl functionalities, a common scenario in the synthesis of complex natural products from building blocks like this compound.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent, typically used for reducing ketones and aldehydes. In the synthesis of complex molecules, a ketone functionality within a chiral hexynone scaffold was selectively reduced to a hydroxyl group using NaBH₄ at 0 °C, without affecting other parts of the molecule. rsc.org The direct reduction of carboxylic acids to alcohols often requires harsher reagents like LiAlH₄, but selective methods using NaBH₄ in combination with additives like I₂ have also been developed for this purpose. researchgate.net

Table 2: Selective Reduction Strategies for Related Chiral Precursors

Substrate Type Reagent Product Significance
Chiral Oxazolidinone Adduct DIBAL-H Chiral Aldehyde Provides access to chiral aldehydes while preserving stereochemistry. rsc.org
Aromatic Keto-aldehyde Chiralidon®-R (ADH) Aromatic Hydroxy-aldehyde Demonstrates high chemoselectivity for ketone reduction over aldehyde. mdpi.com
Chiral Hexynone NaBH₄ Chiral Hydroxy-hexynone Mild and selective reduction of a ketone to an alcohol. rsc.org

Reactions Involving the Alkyne Moiety with Stereocontrol

The carbon-carbon triple bond in this compound derivatives is a site of rich reactivity, allowing for the stereocontrolled introduction of new functional groups and the construction of complex ring systems.

Hydrofunctionalization, the addition of an E-H bond (where E = C, O, N, etc.) across the alkyne, is a powerful tool for introducing molecular diversity. The regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (syn vs. anti addition) of these reactions can often be controlled by the choice of catalyst and reaction conditions.

Metal-Catalyzed Hydro-oxycarbonylation: The intramolecular addition of the carboxylic acid group to the alkyne (cycloisomerization) is a common reaction for alkynoic acids, often catalyzed by gold, copper, or ruthenium complexes. mdpi.comresearchgate.netresearchgate.netuniovi.es The regioselectivity of this cyclization (5-exo-dig vs. 6-endo-dig) can be controlled. For γ-alkynoic acids like this compound, 5-exo-dig cyclization is typically favored, leading to the formation of five-membered enol lactones. mdpi.com Gold(I) catalysts, in particular, are highly effective for these transformations. mdpi.com

Copper-Catalyzed Hydrooxygenation: A copper(II)-catalyzed stereodivergent hydrooxygenation of unactivated internal alkynes with carboxylic acids has been developed. researchgate.net By tuning the reaction conditions, both syn- and anti-addition products can be obtained with high selectivity, affording either E- or Z-enol esters. researchgate.net This methodology demonstrates the potential for precise control over the geometry of the resulting double bond.

Table 3: Regio- and Stereoselective Hydrofunctionalization of Alkynes

Reaction Catalyst/Reagent Outcome Product Type
Hydration - Anti-Markovnikov 1,4-Diketone researchgate.netchemrxiv.org
Cycloisomerization Au(I) or Cu(I) 5-exo-dig Enol Lactone mdpi.comresearchgate.net
Hydrooxygenation Cu(II) with auxiliary Stereodivergent (syn or anti) E- or Z-Enol Ester researchgate.net

Derivatives of this compound are valuable precursors for constructing heterocyclic rings through intramolecular cyclization reactions, where the stereocenter on the starting material can influence the stereochemical outcome of the product.

Paal-Knorr Ring Closure: This classical reaction is used to synthesize furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds. researchgate.net Derivatives of this compound can be converted into the necessary 1,4-dicarbonyl precursors. For instance, following a palladium-mediated coupling and an anti-Markovnikov hydration of the alkyne to generate a 1,4-diketone, a Paal-Knorr ring closure is used to form a substituted pyrrole (B145914) ring. rsc.orgresearchgate.netchemrxiv.org This sequence is a key part of the synthesis of dihydrodipyrrins, which are building blocks for complex natural products like bacteriochlorophylls. researchgate.netchemrxiv.org The reaction typically proceeds under acidic conditions for furan (B31954) synthesis or with a primary amine for pyrrole synthesis.

Electrocyclization Reactions: Alkynoic acid derivatives have also been implicated in more complex pericyclic reactions. A notable example is a 16π-electrocyclization route used to synthesize bacteriochlorins. researchgate.net In this strategy, a complex precursor derived from an alkyne acid undergoes a cascade reaction, with the key ring-forming step being a 16π-electrocyclization, a rare type of pericyclic reaction. researchgate.net This demonstrates the utility of these chiral building blocks in constructing complex macrocyclic systems.

Palladium catalysis offers a powerful and versatile platform for the functionalization of the alkyne moiety in this compound derivatives. These reactions often proceed as cascade or tandem processes, enabling the rapid assembly of complex molecular scaffolds.

Sonogashira Coupling: A cornerstone of palladium-catalyzed alkyne chemistry is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been employed in the synthesis of dihydrodipyrrins, where a chiral hex-5-yn-2-one (derived from the corresponding acid) is coupled with a 2-iodopyrrole using a palladium catalyst. rsc.org This coupling is the first step in a sequence that ultimately leads to the formation of a pyrroline (B1223166) ring via subsequent hydration and Paal-Knorr cyclization. rsc.org

Palladium-Catalyzed Coupling/Cyclization Cascades: Derivatives of 4-alkynoic acids are key players in palladium(0)-catalyzed coupling and cyclization reactions for the synthesis of tetrapyrroles. researchgate.net An established route involves the Pd-mediated coupling of a chiral 4-pentynoic acid derivative with a 2-halopyrrole. researchgate.netchemrxiv.org This initial coupling product can then undergo a series of transformations, including a Paal-Knorr type ring closure, to form dihydrodipyrrin systems. researchgate.netchemrxiv.org These cascade processes, initiated by a palladium-catalyzed event at the alkyne, are highly efficient for building complex heterocyclic structures from relatively simple, chiral starting materials.

Table 4: Palladium-Mediated Reactions of Alkyne Derivatives

Reaction Type Coupling Partners Catalyst System (Typical) Product/Intermediate
Sonogashira Coupling Chiral Hex-5-yn-2-one + 2-Iodopyrrole Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst Pyrrole-alkyne adduct rsc.org
Coupling/Cyclization Cascade Chiral 4-Pentynoic Acid + 2-Halopyrrole Pd(0) catalyst Dihydrodipyrrin researchgate.netchemrxiv.org

Stereocontrolled Modifications at the Chiral 4-Position

The chiral center at the 4-position of this compound and its derivatives is a key structural feature that allows for stereocontrolled modifications. These transformations are crucial for the synthesis of complex molecules with specific stereochemistry.

Diastereoselective Alkylation and Substitution

The alkylation of enolates derived from chiral carbonyl compounds is a powerful method for creating new carbon-carbon bonds with a high degree of stereocontrol. In the context of this compound derivatives, this approach allows for the introduction of various substituents at the chiral 4-position with predictable stereochemistry. The stereochemical outcome is often dictated by the existing chiral center, which directs the incoming electrophile to a specific face of the enolate.

Research has shown that the diastereoselective alkylation of chiral imines and related derivatives can proceed with high yields and diastereomeric ratios. For instance, the reaction of a chiral aldehyde with an amine and an organoborane can produce alkylated chiral amines with good stereocontrol. nih.gov The stereoselectivity is influenced by the steric hindrance around the chiral center, guiding the attacking species to the less hindered face. nih.gov

While direct examples of diastereoselective alkylation on this compound itself are not extensively documented in the provided results, the principles of asymmetric alkylation are well-established. For example, the alkylation of chiral oxazolidinone derivatives, which serve as chiral glycine (B1666218) enolate equivalents, has been used to synthesize amino acids with high diastereoselectivity. renyi.hu This methodology could conceptually be applied to derivatives of this compound to achieve stereocontrolled alkylation at the 4-position. The "Self-Regeneration of Stereocenters" (SRS) principle also offers a pathway for the alkylation of α-substituted carboxylic acids without the need for an external chiral auxiliary, by temporarily creating a new stereocenter. ethz.ch

Substitution reactions at the chiral 4-position can also be achieved with stereocontrol. These reactions often proceed through mechanisms where the existing stereocenter influences the trajectory of the incoming nucleophile or electrophile, leading to a preferred diastereomer.

Nucleophilic and Electrophilic Additions to Enolate Equivalents

Enolate equivalents derived from this compound are potent nucleophiles that can participate in a variety of addition reactions. The formation of an enolate anion from a carbonyl compound significantly enhances its nucleophilicity, enabling it to attack electrophilic centers. libretexts.org

Nucleophilic Additions:

The addition of enolates to carbonyl compounds, known as the aldol (B89426) addition, is a fundamental carbon-carbon bond-forming reaction. libretexts.org When a chiral enolate is used, this reaction can proceed with high diastereoselectivity. For derivatives of this compound, the formation of an enolate, for instance from its corresponding ester, would create a nucleophile that can add to aldehydes or ketones. The stereochemistry of the newly formed hydroxyl-bearing carbon would be influenced by the existing chiral center at the 4-position. The Zimmerman-Traxler model is often used to predict the stereochemical outcome of such reactions, considering the chair-like transition state. nih.gov

Electrophilic Additions:

While enolates are primarily known for their nucleophilic character, they can also react with electrophiles other than carbonyls. These electrophilic partners can include alkyl halides (as discussed in the alkylation section), as well as sources of halogens, nitrogen, or sulfur. The stereochemical control exerted by the 4-position would again be critical in determining the diastereoselectivity of the product. General methodologies for the preparation of optically active amino acids often involve the alkylation or amination of optically active enolates. renyi.hu

Derivatization for Synthetic Utility and Characterization

The derivatization of this compound is essential for its use in the synthesis of more complex molecules and for its analytical characterization. The carboxylic acid and alkyne functionalities provide versatile handles for a wide range of chemical transformations.

The carboxylic acid group can be converted into various functional groups such as esters, amides, and acid chlorides. These transformations are standard in organic synthesis and are crucial for subsequent reactions. For example, conversion to a Weinreb amide allows for controlled addition of organometallic reagents to form ketones. rsc.org Esterification is another common derivatization used to protect the carboxylic acid or to modify the compound's properties for specific applications.

The alkyne moiety is also a site for diverse reactivity. It can undergo reactions such as hydration, reduction, and coupling reactions. For instance, anti-Markovnikov hydration of the alkyne can lead to the formation of a 1,4-diketone. researchgate.net The alkyne can also participate in palladium-catalyzed coupling reactions, which are instrumental in constructing larger molecular frameworks, including complex macrocycles like bacteriochlorins. researchgate.net

For characterization purposes, derivatization can be employed to improve the analytical properties of the molecule, such as its volatility for gas chromatography or its ionization efficiency for mass spectrometry. Spectroscopic techniques like NMR and mass spectrometry are vital for confirming the structure and stereochemistry of the derivatives. biorxiv.orgrjpponline.org

Table of Derivatization Reactions and Products:

Starting MaterialReagent(s)ProductPurpose
This compoundAlcohol, Acid catalystEster derivativeProtection, Modification of properties
This compoundThionyl chlorideAcid chloride derivativeActivation for further reactions
This compoundAmine, Coupling agentAmide derivativeSynthesis of peptides, amides
This compound derivative (e.g., ester)H₂O, H⁺/Hg²⁺Ketone derivativeIntroduction of a carbonyl group
This compound derivativeH₂, Pd/C(R)-4-Methylhexanoic acid derivativeSaturation of the alkyne
This compound derivativeOrganometallic reagent, Pd catalystCoupled productCarbon-carbon bond formation

Applications of R 4 Methylhex 2 Ynoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Total Synthesis of Complex Natural Products

The precise architecture of (R)-4-Methylhex-2-ynoic acid allows chemists to introduce chirality early in a synthetic sequence, a key strategy for the efficient construction of complex natural products. This approach is fundamental in synthesizing molecules with specific biological activities.

Role in the Synthesis of Chiral Macrocyclic Tetrapyrroles (e.g., Chlorins, Bacteriochlorins, Corrins, Cobyric Acid Analogues)

Chiral 4-alkynoic acids and their derivatives are pivotal in the synthesis of complex hydroporphyrins such as chlorins and bacteriochlorins, which are the core structures of chlorophylls. researchgate.net The total synthesis of these large, stereochemically rich macrocycles relies on preparing chiral building blocks that can be assembled into the final structure. rsc.org The defined stereocenter on the alkynoic acid is used to control the stereochemistry of the pyrroline (B1223166) rings within the larger tetrapyrrole framework. rsc.orgrsc.org

Research has demonstrated that chiral pentynoic and hexynoic acids are valuable precursors for the dihydrodipyrrin units that constitute the "halves" of a bacteriochlorin (B1244331) macrocycle. rsc.orgresearchgate.net For example, a planned total synthesis of bacteriochlorophyll (B101401) a, a key pigment in photosynthesis, installs the necessary stereochemical features at a very early stage using established asymmetric chemistry. rsc.orgrsc.orgresearchgate.net A close analogue, (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid, is converted into a chiral Weinreb pentynamide. rsc.orgrsc.org This intermediate is then elaborated into a more complex chiral hexynone, which serves as a direct precursor to the B and D rings of bacteriochlorophyll a. rsc.org The general strategy involves a palladium-mediated coupling of a 2-halopyrrole with a chiral 4-pentynoic acid derivative to form a key dihydrodipyrrin intermediate. researchgate.netresearchgate.netresearchgate.net This approach highlights how the chirality embedded in the initial alkynoic acid is transferred and preserved throughout a lengthy synthetic sequence to yield the final, biologically important macrocycle. rsc.org

Table 1: Application of Chiral Alkynoic Acids in Tetrapyrrole Synthesis

Target Molecule Class Precursor Building Block Key Transformation Resulting Intermediate Reference
Bacteriochlorins (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid Conversion to Weinreb amide, reaction with organolithium reagents Chiral 1-hydroxyhex-5-yn-2-one scaffold rsc.org
Bacteriochlorins Chiral 4-pentynoic acid Palladium-mediated coupling with a 2-halopyrrole AD-dihydrodipyrrin half of the macrocycle researchgate.netresearchgate.net

Precursors for Polyketide and Fatty Acid Biosynthesis Mimicry

Nature synthesizes complex molecules like polyketides and fatty acids using modular enzymes known as polyketide synthases (PKS) and fatty acid synthases (FAS). researchgate.net These enzymatic assembly lines iteratively add small acyl-CoA "extender units" to a growing chain. Synthetic chemists often mimic this process by using chiral building blocks to introduce specific structural motifs found in these natural products. researchgate.net

This compound serves as a synthetic equivalent for intermediates in these biosynthetic pathways. For instance, the biosynthesis of the antifungal natural product icumazole involves a rare 4-methyl-2-hexenoyl-ACP precursor. biorxiv.org The corresponding (S,E)-4-methylhex-2-enoic acid has been synthesized to study this pathway. biorxiv.org By using the (R)-alkynoic acid as a starting material, chemists can access this and related structural units. The alkyne functional group is particularly versatile, as it can be stereoselectively reduced to either a (Z)- or (E)-alkene, or fully saturated to an alkane, allowing for the synthesis of a variety of natural product-like structures. physicsandmathstutor.comsavemyexams.comchemrevise.org This mimicry of biosynthetic processes provides access to novel compounds and enables the study of complex biological pathways. researchgate.net

Construction of Biologically Active Scaffolds (e.g., Carbacephem Framework, Phormidolides)

The construction of novel, biologically active scaffolds is a cornerstone of medicinal chemistry. Chiral building blocks like this compound are instrumental in creating the core structures of complex molecules. cam.ac.uk These scaffolds often possess unique three-dimensional shapes that are essential for their biological function.

One example of such complex targets is the phormidolide family of marine natural products, which exhibit potent cytotoxic activity. The total synthesis of these macrolides is a significant challenge due to their intricate structures, which include multiple stereocenters and a large lactone ring. acs.org Synthesizing these molecules requires a convergent approach where complex, chiral fragments are prepared and then coupled together. While direct use of this compound in published phormidolide syntheses is not explicitly detailed, the synthesis of its constituent fragments relies on chiral building blocks that establish stereocenters and branched alkyl chains, demonstrating the principle of using such precursors to build up complex, biologically active frameworks. acs.org Similarly, the carbacephem framework, a key structure in a class of synthetic antibiotics, requires precise stereochemical control during its construction, a role well-suited for chiral synthons.

Development of Chiral Pharmaceutical Intermediates and Drug Candidates

The unique structural features of this compound make it an important starting material for the synthesis of chiral intermediates that are on the path to new medicines. Its ability to impart chirality is crucial for developing drugs that interact specifically with biological targets. researchgate.netnih.gov

Precursors to Chiral Amino Acids and Non-Proteinogenic Amino Acid Analogues (e.g., Pregabalin and its Derivatives)

Non-proteinogenic amino acids (NPAAs)—those not found in the standard genetic code—are of immense interest in drug discovery. frontiersin.orgmdpi.com Incorporating NPAAs into peptides can enhance their stability against enzymatic degradation or introduce novel biological activities. frontiersin.org The synthesis of enantiomerically pure NPAAs often relies on the use of chiral building blocks or chiral auxiliaries. nih.govjst.go.jp

A prominent example of a therapeutic agent derived from an amino acid analogue is Pregabalin, marketed as Lyrica®. cam.ac.uk Pregabalin, chemically (S)-3-(aminomethyl)-5-methylhexanoic acid, is used to treat epilepsy, neuropathic pain, and anxiety disorders. cam.ac.uknih.gov Numerous synthetic routes to Pregabalin have been developed, many of which focus on the efficient and stereoselective introduction of the chiral center. google.comresearchgate.net While many industrial syntheses now employ enzymatic resolutions or asymmetric hydrogenation of prochiral precursors, nih.govgoogle.comnih.gov the structural core of Pregabalin can be conceptually traced back to a chiral C7 building block like this compound. A synthetic strategy could involve functional group transformations of the alkyne and carboxylic acid moieties to install the required aminomethyl and saturated alkyl chain functionalities. The related (R)-2-Amino-5-methylhex-4-enoic acid is itself a known NPAA with potential applications in chemistry and medicine.

Building Blocks for Chiral Drugs and Advanced Therapeutic Molecules

The versatility of this compound and related chiral alkynoic acids extends to their use as foundational building blocks for a variety of advanced therapeutic molecules. cam.ac.ukmdpi.com The combination of a reactive alkyne, a carboxylic acid handle, and a defined stereocenter allows for entry into diverse molecular architectures through well-established chemical transformations like palladium-catalyzed cross-coupling, cyclization, and reduction reactions. mdpi.comscispace.com

The applications are diverse and clinically relevant:

Photodynamic Therapy: Chlorins and bacteriochlorins, synthesized using chiral alkynoic acid precursors, are being investigated as next-generation photosensitizers in photodynamic therapy (PDT) for cancer. researchgate.net Their specific light-absorbing properties allow for targeted destruction of tumor cells upon irradiation.

Neurological Disorders: The synthesis of Pregabalin showcases the path from a simple chiral building block to a blockbuster drug for treating neurological conditions. cam.ac.ukgoogle.com The principles used can be extended to other GABA analogues and CNS-acting agents. nih.gov

Anti-inflammatory and Anticancer Agents: The development of new chiral nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents often involves the synthesis of chiral carboxylic acids. researchgate.net The structural motif of a chiral, substituted hexanoic or hexenoic acid appears in various natural products and their analogues that possess immunosuppressive or anticancer activities. mdpi.com

Table 2: Applications of the Chiral 4-Methylhexanoic Acid Motif in Therapeutics

Therapeutic Area Molecule Class/Example Role of the Chiral Building Block Key Synthetic Approach Reference(s)
Oncology (PDT) Bacteriochlorins Establishes stereochemistry of the macrocycle's reduced rings. Assembly of dihydrodipyrrin halves derived from chiral alkynoic acids. researchgate.netrsc.org
Neurology Pregabalin Provides the chiral carbon backbone. Asymmetric hydrogenation of a cyano-olefin or resolution of a racemic intermediate. google.comnih.gov

Application in the Synthesis of Chiral Ligands and Catalysts

Extensive research of publicly available scientific literature and chemical databases did not yield specific examples or detailed research findings on the application of this compound as a chiral building block in the synthesis of chiral ligands and catalysts. While the molecular structure of this compound, featuring a stereocenter and a reactive alkynyl group, suggests its potential as a precursor for such applications, no documented instances of its use in this specific context could be identified.

The field of asymmetric catalysis heavily relies on the development of novel chiral ligands and catalysts to achieve high enantioselectivity in chemical reactions. Chiral building blocks are fundamental to this endeavor, providing the necessary stereochemical information to the catalytic system. Typically, small, enantiopure molecules with versatile functional groups are employed for the construction of more complex chiral structures.

Although information on the direct use of this compound is unavailable, the broader classes of chiral alkynes and carboxylic acids are known to be valuable in the synthesis of ligands and catalysts. For instance, chiral alkynes can be incorporated into ligand backbones to create a specific steric and electronic environment around a metal center. Similarly, the carboxylic acid moiety can serve as a handle for further functionalization or as a coordinating group in a ligand.

Despite these general principles, the absence of specific data for this compound prevents a detailed discussion and the generation of data tables on its role in the synthesis of chiral ligands and catalysts. Further research and publication in this specific area would be required to elaborate on its potential applications.

Advanced Spectroscopic and Analytical Methodologies for Stereochemical Elucidation and Purity Assessment of R 4 Methylhex 2 Ynoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, configuration, and conformation of a compound. nih.govelsevier.com In the context of (R)-4-Methylhex-2-ynoic acid, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and to provide insights into the stereochemistry.

¹H NMR spectroscopy of 4-methylhex-2-enoic acid, a related compound, reveals characteristic signals for the different protons in the molecule. rsc.org For this compound, one would expect distinct chemical shifts and coupling constants for the protons, which are influenced by their chemical environment and spatial arrangement. The proton at the chiral center (C4) would exhibit a specific splitting pattern due to coupling with neighboring protons.

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the alkynyl group (C2 and C3) are particularly diagnostic. The chirality at C4 influences the electronic environment of the surrounding carbon atoms, leading to distinct signals that can be used for structural confirmation. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, solidifying the structural assignment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (CH₃)~1.9-2.1~4-6
C2 (C≡)-~70-75
C3 (≡C)-~85-90
C4 (CH)~2.5-2.8~25-30
C5 (CH₂)~1.4-1.6~28-32
C6 (CH₃)~0.9-1.1~11-13
C4-CH₃~1.1-1.3~18-22
COOH~10-12~170-175
Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Chiral Chromatography Techniques for Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC)

The determination of the enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture, is crucial for chiral compounds. polyu.edu.hk Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. uma.es This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The difference in the stability of these complexes results in different retention times for the (R) and (S) enantiomers, allowing for their quantification. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the chromatogram. The use of various detectors, such as UV-Vis, circular dichroism (CD), and fluorescence detectors, can enhance the sensitivity and accuracy of the measurement. uma.es

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. nih.govrsc.org For this compound, HRMS provides an accurate mass measurement, which helps to confirm its molecular formula (C₇H₁₀O₂). biorxiv.org

In addition to providing the molecular weight, HRMS can be coupled with fragmentation techniques (MS/MS) to study the structure of the molecule. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated. Analysis of these fragments provides valuable information about the connectivity of the atoms within the molecule, further corroborating the structure determined by NMR. While mass spectrometry itself is not inherently a chiral technique, it can be used for chiral analysis when coupled with a chiral selector. polyu.edu.hk

Table 2: HRMS Data for a Related Compound, (S,E)-4-Methylhex-2-enoic acid

Parameter Value Reference
Ion[M+H]⁺ biorxiv.org
Calculated m/z129.0910 biorxiv.org
Found m/z129.0909 biorxiv.org

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Assignment

Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that are fundamental for the characterization of chiral molecules. ntu.edu.sgnih.gov Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The direction and magnitude of the rotation are specific to the enantiomer. For this compound, a specific optical rotation value would be expected, which would be equal in magnitude but opposite in sign to its (S)-enantiomer.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. ntu.edu.sgbhu.ac.in A CD spectrum provides information about the stereochemical features of the molecule, particularly in the vicinity of chromophores (light-absorbing groups). libretexts.org The carboxylic acid and the alkyne moieties in this compound are chromophores that would give rise to characteristic CD signals. The sign and intensity of the Cotton effects in the CD spectrum can be used to assign the absolute configuration of the chiral center, often by comparison with related compounds of known configuration. rsc.org

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the absolute configuration of a chiral molecule. fzu.czmdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the creation of a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. fzu.cz

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of the (R)-configuration at the C4 stereocenter. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering a complete and unequivocal picture of the molecule's three-dimensional structure. mdpi.comrigaku.com

Computational Chemistry and Theoretical Investigations of R 4 Methylhex 2 Ynoic Acid Reactivity and Stereoselectivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in elucidating reaction mechanisms, predicting stereochemical outcomes, and analyzing the transition states of chemical reactions involving chiral molecules such as (R)-4-Methylhex-2-ynoic acid.

DFT calculations can be employed to model reactions like the phosphine-catalyzed trans hydroboration of alkynoic acid derivatives. acs.orgresearchgate.net In such a reaction involving this compound, DFT would be used to map out the potential energy surface. This involves optimizing the geometries of reactants, products, intermediates, and, crucially, the transition states connecting them. For instance, in a hypothetical reaction, DFT could help determine whether the process proceeds through a concerted mechanism or a stepwise pathway involving intermediates like a phosphonium (B103445) allenoxyborane. acs.org

Transition state analysis is a key component of these studies. By locating the transition state structure for a given reaction step, its energy (the activation energy) can be calculated. nih.govyoutube.com This energy barrier determines the rate of the reaction. For stereoselective reactions, DFT can compare the activation energies of the pathways leading to different stereoisomers. nih.gov For this compound, this would mean calculating the energy barriers for attack on the prochiral center that lead to the (R,R) versus the (R,S) diastereomer, for example. The pathway with the lower activation energy will be the favored one, thus explaining the observed stereoselectivity. bath.ac.uk This approach has been successfully used to explain the stereoselectivity in various organocatalyzed reactions, including those catalyzed by chiral Brønsted acids. bath.ac.uknih.govacs.org

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + Reagent
Transition State 1 (TS1)+15.2Transition state leading to the major diastereomer
Transition State 2 (TS2)+18.5Transition state leading to the minor diastereomer
Intermediate-5.4A key intermediate species along the reaction pathway
Product 1 (Major)-20.1The thermodynamically favored major diastereomer
Product 2 (Minor)-17.8The minor diastereomer

Note: This table is for illustrative purposes and represents typical data obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. aip.orgresearchgate.net For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape and the influence of the solvent environment.

An MD simulation treats atoms as classical particles and uses a force field to describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. acs.org This allows for the exploration of different molecular conformations and their relative stabilities. researchgate.netchemrxiv.org For this compound, an MD simulation would reveal the preferred orientations of the carboxylic acid group relative to the alkyl chain and the chiral center. This conformational preference can significantly impact the molecule's reactivity and how it interacts with other molecules, such as catalysts or biological receptors. aip.org

Furthermore, MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solvation effects. youtube.com The way solvent molecules arrange around the solute can stabilize or destabilize certain conformations or transition states, thereby influencing reaction rates and selectivity. For example, hydrogen bonding between the carboxylic acid group of this compound and a protic solvent can alter its acidity and nucleophilicity. acs.org MD simulations can quantify these effects by analyzing properties like radial distribution functions and hydrogen bond lifetimes. researchgate.net

Table 2: Representative Conformational Analysis Data from an MD Simulation of this compound

Dihedral Angle (C1-C2-C3-C4)Population (%)Relative Free Energy (kcal/mol)Description
~60°450.00Gauche I Conformer
~180°350.25Anti Conformer
~-60°200.85Gauche II Conformer

Note: This data is illustrative, showing how MD simulations can quantify the distribution of different conformers.

Prediction of Spectroscopic Parameters and Chiral Recognition Phenomena

Computational methods are invaluable for predicting spectroscopic properties, which aids in structure elucidation and the understanding of non-covalent interactions. cnrs.frresearchgate.net DFT calculations can predict various spectroscopic parameters for this compound with high accuracy. mdpi.comscirp.org For instance, vibrational frequencies from DFT can be used to assign bands in experimental infrared (IR) and Raman spectra. nih.govnih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to help interpret complex NMR spectra and confirm stereochemistry. chemrxiv.org

For chiral molecules, the prediction of chiroptical spectra, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), is particularly important. These techniques are sensitive to the absolute configuration of a molecule. By comparing the DFT-predicted VCD or ECD spectrum of the (R) enantiomer with the experimental spectrum, the absolute configuration of a synthesized or isolated sample can be unambiguously determined.

Computational chemistry is also a key tool for studying chiral recognition, the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. mdpi.comnih.gov This is fundamental to enantioselective catalysis and separation science. mdpi.comresearchgate.net DFT and MD simulations can be used to model the diastereomeric complexes formed between this compound and a chiral selector (e.g., a chiral stationary phase in chromatography or a chiral catalyst). nih.govresearchgate.net By calculating the interaction energies of these complexes, one can predict which enantiomer will bind more strongly, thus explaining the basis for chiral recognition. nih.gov The analysis of these interactions often reveals the specific hydrogen bonds, steric clashes, or van der Waals forces responsible for the enantioselectivity. mdpi.com

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

ParameterDFT Calculated ValueExperimental Value
C=O Stretch (IR)1715 cm⁻¹1712 cm⁻¹
Alkyne C≡C Stretch (IR)2245 cm⁻¹2250 cm⁻¹
¹³C NMR (C4-H)34.5 ppm34.2 ppm
¹³C NMR (COOH)178.2 ppm178.5 ppm

Note: This table illustrates the typical agreement between DFT-predicted and experimentally measured spectroscopic data.

In Silico Modeling for Rational Design of Synthetic Pathways and Stereoselective Transformations

In silico modeling, which encompasses all the computational techniques discussed, plays a proactive role in modern organic synthesis. rsc.org Instead of relying solely on trial-and-error, chemists can use computational models to design more efficient and selective synthetic routes to target molecules like this compound.

For example, if a new stereoselective synthesis for this acid is desired, computational methods can be used to screen potential catalysts and reaction conditions before any experiments are performed. nih.govmdpi.com By modeling the transition states for a proposed catalytic cycle with different chiral ligands, a chemist can identify the ligand most likely to provide high enantioselectivity. nih.govbath.ac.uk This rational design approach saves time and resources by focusing experimental efforts on the most promising candidates.

Furthermore, computational tools can help in understanding and overcoming limitations in existing synthetic methods. If a reaction gives a low yield or poor selectivity, DFT and MD simulations can be used to diagnose the problem. researchgate.net For instance, calculations might reveal an unexpected side reaction pathway with a low activation barrier or show that the desired transition state is destabilized by the solvent. youtube.com Armed with this knowledge, chemists can rationally modify the reaction conditions, substrate, or catalyst to favor the desired outcome. This synergy between computational modeling and experimental work accelerates the development of novel and efficient stereoselective transformations. rsc.orgnih.gov

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystSolventYield (%)ee (%)Source
Asymmetric catalysisMgCO₃EtOH7592
Enzymatic resolutionLipaseTHF6885

Which analytical techniques are most reliable for confirming the enantiomeric purity of this compound?

Basic Research Focus
Enantiomeric purity is critical for biological studies. Recommended techniques include:

  • Chiral HPLC : Utilize columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and UV detection at 220 nm for baseline separation .
  • NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting in proton NMR spectra.
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values for (R)-enantiomers .

How can computational chemistry approaches predict the physicochemical properties and reactivity of this compound?

Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Acid dissociation constants (pKa) : Predict solubility and ionization behavior in biological systems.
  • Reactivity with nucleophiles : Frontier Molecular Orbital (FMO) analysis identifies electrophilic sites at the alkyne and carboxyl groups .
  • Docking studies : Simulate interactions with enzymatic targets (e.g., cyclooxygenase) to guide drug design .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies often arise from variability in experimental design. Mitigation strategies include:

  • Systematic reviews : Follow PRISMA guidelines to assess study quality, focusing on dose-response consistency and confounding variables (e.g., cell line selection) .
  • Meta-analysis : Pool data from independent studies using random-effects models to quantify heterogeneity (I² statistic) .
  • Replication studies : Standardize assays (e.g., enzyme inhibition IC₅₀ measurements) under controlled conditions .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to limit inhalation exposure (TLV <1 ppm).
  • Emergency measures : Immediate rinsing with water for 15 minutes upon contact; provide eyewash stations .

How does the stereochemical configuration of this compound influence its biochemical interactions?

Advanced Research Focus
The (R)-enantiomer’s spatial arrangement affects binding to chiral biological targets. For example:

  • Enzyme inhibition : Molecular dynamics simulations show stronger hydrogen bonding with COX-2’s Arg120 residue compared to the (S)-form .
  • Metabolic stability : Chiral centers influence susceptibility to esterase-mediated hydrolysis in hepatic microsomes .

What are the best practices for designing a reproducible synthesis protocol?

Q. Basic Research Focus

  • Parameter documentation : Record catalyst batch numbers, solvent purity, and ambient humidity.
  • Quality control : Use inline FTIR to monitor reaction progress and intermediate stability .

How can isotope labeling track the biochemical pathways of this compound?

Q. Advanced Research Focus

  • ¹³C-labeling : Introduce ¹³C at the methyl group (C4) via modified Grignard reagents.
  • LC-MS/MS : Quantify isotopic enrichment in urine/metabolites to map metabolic flux .

What purification techniques ensure high yield and purity?

Q. Basic Research Focus

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation.
  • Recrystallization : Ethanol/water mixtures (70:30) yield >99% purity crystals .

How to conduct a systematic review of pharmacological effects?

Q. Advanced Research Focus

  • Search strategy : Combine MeSH terms (e.g., "Alkynes/pharmacology") across PubMed, Scopus, and Embase.
  • Data extraction : Tabulate outcomes (e.g., anti-inflammatory ED₅₀) and assess bias via ROBINS-I tool .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.